Molecular Weight and Formula Distinction vs. Analogs
The target compound possesses a unique molecular formula (C23H20N2O2S, MW: 388.49 g/mol) that distinguishes it from all other commercially available diphenylacetamide-thiazole analogs. The closest identified comparators differ by the absence of the furan ring, different heterocyclic attachment, or distinct side chains: N-(5-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide (C18H16N2OS, MW: 308.40 g/mol), N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide (C27H22N2O3S, MW: 454.54 g/mol), and Gue-1654 (MW: ~399.5 g/mol, a benzothiazole-fused analog). Mass spectrometry or elemental analysis can definitively confirm identity and distinguish from these analogs .
| Evidence Dimension | Molecular Weight (monoisotopic mass) |
|---|---|
| Target Compound Data | 388.49 g/mol (C23H20N2O2S) |
| Comparator Or Baseline | N-(5-methyl-1,3-thiazol-2-yl)-2,2-diphenylacetamide: 308.40 g/mol; N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide: 454.54 g/mol; Gue-1654: ~399.5 g/mol |
| Quantified Difference | Differential mass of 80.09 g/mol, –66.05 g/mol, and –11.0 g/mol respectively vs. the closest analogs |
| Conditions | Calculated from molecular formula; verifiable by LC-MS or HRMS in any standard analytical laboratory |
Why This Matters
Molecular weight is the primary identifier for procurement; a mismatch indicates receipt of an incorrect analog, compromising experimental reproducibility.
